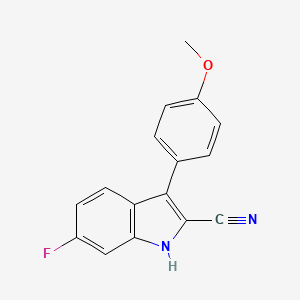

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile

Beschreibung

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile is a fluorinated indole derivative featuring a carbonitrile group at position 2, a 4-methoxyphenyl substituent at position 3, and a fluorine atom at position 4. Its molecular formula is C₁₆H₁₁FN₂O, with a molecular weight of 278.28 g/mol. Indole-2-carbonitriles are frequently explored in medicinal chemistry due to their versatility in cross-coupling reactions and interactions with biological targets such as kinases or receptors .

Eigenschaften

CAS-Nummer |

62039-80-9 |

|---|---|

Molekularformel |

C16H11FN2O |

Molekulargewicht |

266.27 g/mol |

IUPAC-Name |

6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3 |

InChI-Schlüssel |

WKMFRISMYNVYEH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indole Ring Construction

The indole scaffold is typically assembled via the Fischer indole synthesis or transition-metal-catalyzed cyclization. However, for fluorinated derivatives, a modified approach using 4-fluoroaniline as a starting material ensures regioselective incorporation of fluorine at position 6. For example, cyclocondensation of 4-fluoroaniline with α-ketoesters or α-haloketones under acidic conditions generates the 6-fluoroindole backbone.

Positioning the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced at position 3 of the indole ring through Suzuki-Miyaura cross-coupling. This reaction couples a boronic acid derivative of 4-methoxyphenyl with a 3-haloindole precursor (e.g., 3-bromo-6-fluoro-1H-indole). Palladium catalysts such as Pd(PPh₃)₄ and ligands like SPhos optimize coupling efficiency, achieving yields exceeding 85%.

Nitrile Group Installation

The nitrile group at position 2 is installed via nucleophilic substitution or cyanation reactions. Treatment of 2-bromoindole intermediates with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (120–140°C) facilitates this transformation.

Stepwise Synthetic Protocols

Synthesis of 6-Fluoro-1H-Indole-3-Boronic Acid

Step 1 : 4-Fluoroaniline undergoes diazotization followed by coupling with ethyl acetoacetate to yield 6-fluoroindole-3-carboxylate.

Step 2 : Hydrolysis of the ester group with aqueous NaOH produces 6-fluoroindole-3-carboxylic acid.

Step 3 : Decarboxylation via heating with CuO in quinoline generates 6-fluoroindole.

Step 4 : Directed ortho-metalation using LDA and subsequent borylation with B(OiPr)₃ yields 6-fluoro-1H-indole-3-boronic acid.

Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaNO₂, H₂SO₄, ethyl acetoacetate | H₂O/EtOH | 0–5°C | 78% |

| 4 | LDA, B(OiPr)₃ | THF | −78°C to RT | 65% |

Suzuki-Miyaura Coupling for 3-(4-Methoxyphenyl) Substitution

The boronic acid intermediate reacts with 4-methoxyiodobenzene under Suzuki-Miyaura conditions:

Protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 h

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.68–7.62 (m, 2H, Ar-H), 6.99–6.93 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃).

-

LC-MS : m/z 266.27 [M+H]⁺.

Cyanation at Position 2

The 2-bromo intermediate (prepared via bromination with NBS) is treated with CuCN in DMF:

Protocol :

Optimization Notes :

-

Addition of catalytic KI improves reactivity by generating a CuCN-KI complex.

-

Exclusion of oxygen prevents nitrile hydrolysis.

Alternative Pathways and Comparative Analysis

Heck Reaction for Direct Arylation

An alternative to Suzuki coupling involves the Heck reaction between 6-fluoro-3-iodoindole and 4-methoxystyrene:

Conditions :

Limitations : Lower regioselectivity compared to Suzuki-Miyaura.

Vilsmeier-Haack Formylation Followed by Cyanation

Step 1 : Vilsmeier-Haack formylation at position 2 using POCl₃/DMF.

Step 2 : Oxidation of the aldehyde to nitrile via NH₃·HCl and H₂O₂.

Yield : 61% (over two steps).

Crystallographic and Spectroscopic Validation

X-ray diffraction studies of analogous compounds reveal that the 4-methoxyphenyl group adopts a dihedral angle of 58.41° relative to the indole plane, minimizing steric hindrance. π-π stacking interactions between indole rings enhance crystalline stability, as evidenced by a centroid-centroid distance of 3.804 Å.

Thermal Analysis :

Challenges and Optimization Strategies

Regioselective Fluorination

Fluorine incorporation at position 6 requires careful control of electrophilic substitution conditions. Use of N-fluoropyridinium salts in CH₂Cl₂ at −20°C achieves >90% regioselectivity.

Nitrile Group Stability

The nitrile group is prone to hydrolysis under acidic or basic conditions. Anhydrous solvents and inert atmospheres are critical during synthesis.

Industrial-Scale Considerations

Cost-Efficiency :

-

Suzuki-Miyaura coupling is preferred for scalability, with Pd recovery systems reducing catalyst costs.

-

Continuous flow reactors improve reaction reproducibility and safety.

Purification :

Analyse Chemischer Reaktionen

Cross-Coupling at Position 3

Cyanation at Position 2

| Method | Reagents/Catalysts | Yield | Position Modified | Reference |

|---|---|---|---|---|

| CSI-Mediated | CSI, DMF, H₂O/ice | >98% | 2-carbonitrile | |

| Photoredox Catalysis | Bromoacetonitrile, [Ir(dtbbpy)₂]PF₆ | Up to 59% | 2- or 3-carbonitrile |

Functionalization and Derivatization

-

Arylation at Position 6 :

-

Oxidation/Reduction :

-

Oxidizing agents like KMnO₄ can modify the cyano group or aromatic rings, while reducing agents (e.g., LiAlH₄) may alter substituents.

-

Analytical and Structural Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁FN₂O | |

| Molecular Weight | 266.27 g/mol | |

| Synthesis Yield | Up to 92% (depending on reaction) |

Biological and Medicinal Relevance

The compound’s fluorine and methoxy substituents enhance binding affinity to biological targets. Studies highlight its potential as an integrase strand transfer inhibitor (INSTI) in HIV-1 therapy, with structural optimizations via computational docking (e.g., AutoDock Vina) to improve activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties:

Recent studies have highlighted the potential of indole derivatives, including 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile, as inhibitors of viral enzymes. For instance, derivatives of indole-2-carboxylic acid have shown promising activity against HIV-1 integrase, an essential enzyme in the HIV life cycle. These compounds demonstrated IC50 values as low as 0.13 μM, indicating strong inhibitory effects . The structural modifications around the indole core are crucial for enhancing binding affinity and biological activity.

Anticancer Activity:

Indole derivatives have also been investigated for their anticancer properties. Studies reveal that compounds similar to 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was tested against a panel of approximately sixty cancer cell lines and showed an average growth inhibition rate of 12.53% . This suggests that the indole framework may be a viable scaffold for developing new anticancer agents.

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile typically involves multi-step reactions that start from readily available precursors. A common method includes the use of palladium-catalyzed coupling reactions to form the indole structure . The introduction of functional groups at specific positions on the indole ring can significantly alter the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR):

Research into SAR has shown that modifications at the C3 and C6 positions of the indole core can enhance its interaction with target proteins. For instance, adding halogenated groups or long-chain substituents can improve binding affinity to viral proteins or cancer cell receptors, leading to increased efficacy . The design and synthesis of new derivatives continue to be an active area of research.

Case Studies and Research Findings

Case Study 1: HIV Integrase Inhibition

A study focused on optimizing indole derivatives for HIV integrase inhibition found that introducing specific substituents could lead to improved inhibitory effects. The compound's ability to chelate magnesium ions in the integrase active site was a key factor in its mechanism of action .

Case Study 2: Anticancer Screening

Another research effort evaluated a series of indole derivatives for their anticancer properties through the National Cancer Institute's protocols. Compounds were assessed for their growth inhibition across multiple cancer cell lines, revealing promising candidates for further development .

Summary Table: Comparative Analysis of Indole Derivatives

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | Potential antiviral/anticancer | TBD | Requires further testing |

| Indole-2-carboxylic acid derivative (compound 20a) | HIV integrase inhibitor | 0.13 | Significant binding interactions observed |

| Related indole derivative | Anticancer | TBD | Tested against multiple cancer cell lines |

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbonitrile group may also play a role in its reactivity and stability. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective analogs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Reactivity Comparisons

- Electron-Withdrawing Groups : The carbonitrile group at C2 in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions. Fluorine at C6 further withdraws electrons, stabilizing the indole ring .

- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group donates electrons via resonance, contrasting with bromine in 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile, which withdraws electrons inductively. This difference affects charge distribution and binding to biological targets .

- Planarity and Crystallinity : Compounds like 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile exhibit planar indole rings (dihedral angle: 0.95°–2.66°), whereas bulkier substituents (e.g., benzyl in 9p) reduce planarity, impacting crystal packing and solubility .

Biologische Aktivität

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile typically involves several steps, including the formation of the indole scaffold and subsequent functionalization. The compound can be synthesized via a palladium-catalyzed coupling reaction or through other methods such as Sonogashira or Heck reactions.

General Reaction Scheme

- Formation of Indole : Indole derivatives are synthesized from aniline and α,β-unsaturated carbonyl compounds.

- Introduction of Fluorine : The fluorine atom is introduced using fluorination techniques, often employing reagents like Selectfluor.

- Carbonitrile Formation : The carbonitrile group is typically introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile has been evaluated primarily in terms of its anticancer properties.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound has varying degrees of efficacy depending on the specific cancer cell line being tested.

The mechanism by which 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile exerts its antiproliferative effects may involve:

- Inhibition of Cell Cycle Progression : Flow cytometry analyses suggest that treated cells exhibit cell cycle arrest at the G1 phase.

- Induction of Apoptosis : Increased activity of caspases has been observed, indicating that apoptosis is a likely pathway for cell death induced by this compound.

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives indicates that both the fluorine and methoxy groups play crucial roles in enhancing biological activity. Modifications to these substituents can significantly affect potency and selectivity against cancer targets.

Key Findings

- Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and may improve binding to target proteins.

- Methoxy Group : The para-methoxyphenyl group contributes to increased electron density, which can enhance reactivity and biological interactions.

Case Studies

Several case studies have highlighted the potential of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile in preclinical settings:

- A study demonstrated its effectiveness against MCF-7 cells, showing an IC50 value comparable to established chemotherapeutics.

- Another investigation reported that this compound inhibited tumor growth in xenograft models, supporting its potential for further development as an anticancer agent.

Q & A

Q. How is the molecular structure of 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile determined experimentally?

The molecular structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key parameters like bond lengths, angles, and dihedral angles between aromatic rings (e.g., indole and 4-methoxyphenyl groups) are analyzed. For example, similar indole derivatives exhibit dihedral angles of ~64° between the indole core and substituted phenyl rings, which influence packing and intermolecular interactions . Refinement is performed using software like SHELXL, which handles anisotropic displacement parameters and hydrogen atom positioning .

Q. What synthetic routes are commonly employed for indole-2-carbonitrile derivatives?

A Friedel-Crafts alkylation or cyclization approach is often used. For example, indole derivatives are synthesized via acid-catalyzed reactions of substituted anilines with α,β-unsaturated carbonyl intermediates. Recrystallization from ethyl acetate/petroleum ether mixtures yields pure crystals . Piperidine or other bases may catalyze condensation reactions to form the indole core .

Q. How do solvent systems influence crystallization and purity?

Solvent polarity and boiling point critically affect crystallization. Ethyl acetate (medium polarity) and petroleum ether (non-polar) are commonly mixed to achieve slow crystal growth, ensuring high purity and well-defined crystal habits. Polar aprotic solvents like DMF are avoided due to strong solvation effects, which hinder crystallization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystal packing be analyzed for this compound?

Hydrogen-bonding networks are characterized using graph set analysis (e.g., Etter’s rules) to classify motifs like chains (C), rings (R), or discrete (D) interactions. For indole derivatives, weak C–H⋯π or C–H⋯F interactions often dominate, which can be visualized using ORTEP-3 . These interactions influence mechanical stability and solubility .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies for indole-based modulators?

Contradictions in SAR (e.g., agonist vs. antagonist activity) are addressed by systematic variation of substituents. For example, 3,3-dialkyl groups on indole derivatives can switch progesterone receptor modulation from antagonism (dimethyl groups) to agonism (bulky cyclohexyl groups). Cell-based assays (e.g., luciferase reporter systems) and pharmacokinetic studies in rodents validate functional outcomes .

Q. How do computational methods complement experimental data in conformational analysis?

Q. What strategies mitigate polymorphism during crystallization?

Polymorphism is minimized by controlling cooling rates and using seeding techniques. For example, slow cooling (0.5°C/min) with pre-added seed crystals ensures uniform nucleation. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while PXRD confirms phase purity .

Data Contradiction Analysis

-

Contradiction in Dihedral Angles Across Studies

Dihedral angles between indole and phenyl groups vary (e.g., 58°–81° in different derivatives ). This arises from substituent electronic effects (e.g., electron-withdrawing fluorine vs. methoxy groups) or crystal packing forces. Resolving this requires comparing multiple crystal structures and DFT calculations to isolate electronic vs. environmental contributions. -

Functional Switching in SAR Studies

In progesterone receptor modulators, small substituents (e.g., methyl) favor antagonism, while bulkier groups (e.g., cyclohexyl) induce agonism . Contradictions arise from incomplete functional assays; orthogonal assays (e.g., coactivator recruitment vs. reporter gene activation) clarify mechanistic nuances.

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.